6'-Chloro-[2,3']bipyridinyl
Overview
Description
6’-Chloro-[2,3’]bipyridinyl is a chemical compound belonging to the family of bipyridines. It has gained significant attention in scientific research due to its potential biological and industrial applications. The compound is characterized by the presence of a chlorine atom at the 6’ position of the bipyridine structure, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-[2,3’]bipyridinyl typically involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance. The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 6’-Chloro-[2,3’]bipyridinyl may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6’-Chloro-[2,3’]bipyridinyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of bipyridine derivatives with reduced functional groups.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
6’-Chloro-[2,3’]bipyridinyl has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6’-Chloro-[2,3’]bipyridinyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that influence the activity of metalloenzymes. Additionally, it can interact with biological receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
6’-Chloro-[2,3’]bipyridinyl can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.
6,6’-Dichloro-[2,2’]bipyridine: Similar to 6’-Chloro-[2,3’]bipyridinyl but with two chlorine atoms, leading to different reactivity and applications.
The uniqueness of 6’-Chloro-[2,3’]bipyridinyl lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other bipyridine derivatives .
Properties
IUPAC Name |
2-chloro-5-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAFJYZJWCBMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449614 | |
Record name | 6'-Chloro-[2,3']bipyridinyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93297-75-7 | |
Record name | 6'-Chloro-[2,3']bipyridinyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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